molecular formula C12H9N3O2S2 B1683641 6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 433248-87-4

6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B1683641
M. Wt: 291.4 g/mol
InChI Key: ZBZUSIRGXUAECB-UHFFFAOYSA-N
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Description

The compound “6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one” is a chemical compound with the molecular formula C12H9N3O3S . It has an average mass of 275.283 Da and a monoisotopic mass of 275.036469 Da .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to the one , has been explored in various studies . An approach to the synthesis of new 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their 4-thioanalogs was developed . The synthesized compounds exhibited antimicrobial activity against strains of Bacillus subtilis bacteria and Candida albicans fungi .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: c1ccc2c(c1)nc(o2)SCc3cc(=O)[nH]c(=O)[nH]3 . This notation provides a way to represent the structure of the compound in a standard and human-readable format.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities . These activities suggest that the compound could participate in a variety of chemical reactions, depending on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H9N3O3S and an average mass of 275.283 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities . Given the antimicrobial and anticancer activities observed in related benzoxazole derivatives , this compound could be a promising candidate for further study in these areas.

properties

IUPAC Name

6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-10-5-7(13-11(18)15-10)6-19-12-14-8-3-1-2-4-9(8)17-12/h1-5H,6H2,(H2,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZUSIRGXUAECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro-ZINC39395747

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Reactant of Route 2
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Reactant of Route 3
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Reactant of Route 4
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Reactant of Route 5
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Reactant of Route 6
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

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